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Compound of Interest

Compound Name:
4-Chloro-2-methylpyrimidine

hydrochloride

CAS No.: 1159824-34-6

Cat. No.: B3346203 Get Quote

Executive Summary & Chemical Profile
4-Chloro-2-methylpyrimidine is a critical electrophilic scaffold in medicinal chemistry, widely

used to synthesize functionalized pyrimidines via Nucleophilic Aromatic Substitution (

). While typically supplied as a free base (CAS: 4994-86-9), the hydrochloride salt is often
generated in situ or isolated to improve stability and solubility.

This guide provides the definitive spectroscopic signatures for the compound, with a specific

focus on distinguishing the free base from the hydrochloride salt using NMR, IR, and MS

modalities.
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Property Data

IUPAC Name 4-Chloro-2-methylpyrimidine

CAS (Free Base) 4994-86-9

Molecular Formula
(Free Base) /

(HCl Salt)

Molecular Weight
128.56 g/mol (Free Base) / 165.02 g/mol (HCl

Salt)

Appearance
White to pale yellow crystalline solid (low

melting point ~50°C)

Solubility
Soluble in DCM, MeOH, DMSO; HCl salt soluble

in water/MeOH

Synthesis & Experimental Protocols
To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.

The following protocol describes the standard industrial synthesis via chlorodehydroxylation,

which dictates the common impurity profile (e.g., residual

, hydrolyzed 2-methyl-4-hydroxypyrimidine).
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Figure 1: Synthetic pathway from hydroxypyrimidine precursor to the target chloride and its salt.
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Purification Protocol (Sample Prep)
Before spectroscopic analysis, ensure the removal of hydrolysis byproducts.

Dissolution: Dissolve crude solid in

.

Wash: Wash with saturated

(removes HCl and traces of hydroxy-pyrimidine) followed by brine.

Drying: Dry over anhydrous

.

Salt Formation (Optional): To generate the HCl salt for analysis, bubble anhydrous HCl gas

through an ethereal solution of the free base. Precipitate is filtered and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonation of the pyrimidine nitrogen significantly alters the chemical environment. Below

is the comparison between the Free Base (standard) and the Hydrochloride Salt.

H NMR Data (400 MHz)
Solvent:

(Free Base) vs.

(HCl Salt)
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Position Proton Type (ppm) - Free
Base

(ppm) - HCl
Salt

Multiplicity Coupling
(Hz)

2-Me
Methyl (

)
2.68 2.85 - 2.95 Singlet (s) -

H-5
Aromatic

Ring
7.32 7.80 - 7.95 Doublet (d)

H-6
Aromatic

Ring
8.58 9.10 - 9.30 Doublet (d)

NH+ Pyridinium - 13.0 - 14.5 Broad (br s) -

Expert Insight:

Deshielding Effect: In the HCl salt, the protonation of the ring nitrogen (N1/N3) withdraws

electron density from the aromatic system. This causes a significant downfield shift (

ppm) for the ring protons H-5 and H-6 compared to the free base.

Solvent Interaction: In

, the acidic proton (

) is often visible as a very broad singlet above 10 ppm, though it may exchange with residual
water.

C NMR Data (100 MHz)
Solvent:
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Carbon Position (ppm) Assignment Logic

25.8
Typical methyl attached to

heteroaromatic ring.

C-5 120.5 -position to nitrogens; most

shielded ring carbon.

C-6 159.2 -position to N1; deshielded.

C-4 161.5

Attached to Chlorine;

deshielded by electronegativity

(

).

C-2 168.1
Between two nitrogens; most

deshielded.

Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the presence of the chlorine atom due to

its distinct isotopic signature.

Ionization & Isotope Pattern
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion (

): 128 m/z.[1]

Isotope Ratio: The presence of

and

creates a characteristic 3:1 intensity ratio between the

(128) and
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(130) peaks.

Fragmentation Pathway (EI)
Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

m/z (Fragment) Identity Mechanism

128 / 130
Molecular Ion (Base Peak

often).

93
Heterolytic cleavage of C-Cl

bond.

66
Pyrimidine ring collapse

(Retro-Diels-Alder type).

52 Loss of Nitrogen species.

Fragmentation Logic Diagram (Graphviz)
Molecular Ion [M]+
m/z 128/130 (3:1)
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Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)
IR is particularly useful for distinguishing the salt from the free base rapidly in a solid state.

Functional Group
Wavenumber (

)
Intensity Note

Aromatic C-H 3050 - 3010 Weak Ring C-H stretch.

Aliphatic C-H 2980 - 2920 Medium Methyl group stretch.

C=N / C=C 1580, 1540 Strong
Pyrimidine ring

skeletal vibrations.

C-Cl 740 - 780 Strong
Characteristic chloro-

substituent stretch.

Salt Band (

)
2400 - 3000 Broad

Only in HCl salt.

Broad "ammonium"

band overlapping C-H

region.

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these common impurities:

4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

NMR: Loss of doublet pattern, appearance of broad OH/NH signals.

MS: M+ at 110 m/z (No Chlorine isotope pattern).

2,4-Dichloro-6-methylpyrimidine: Over-chlorination byproduct (if starting from di-hydroxy).

MS: M+ at 162 m/z (9:6:1 isotope pattern for

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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